REACTION_CXSMILES
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[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].C(Cl)(=O)C([Cl:15])=O>ClCCl.CN(C)C=O>[F:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([Cl:15])=[O:8]
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Name
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|
Quantity
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2.31 g
|
Type
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reactant
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Smiles
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FC=1C=CC(=C(C(=O)O)C1)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
|
|
Quantity
|
1.6 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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catalyst
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the reaction mixture was refluxed for an additional 10 minutes
|
Duration
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10 min
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Type
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CUSTOM
|
Details
|
evaporated to dryness
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Name
|
|
Type
|
|
Smiles
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FC=1C=CC(=C(C(=O)Cl)C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |